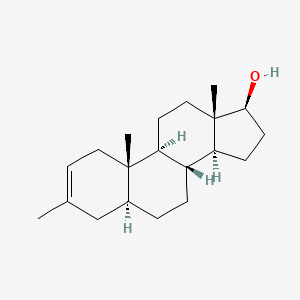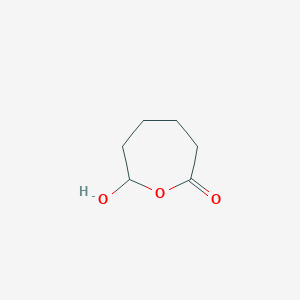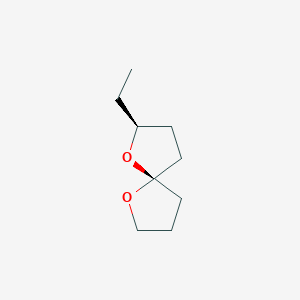
甲基4-氯丁-2-炔酸酯
描述
Methyl 4-chlorobut-2-ynoate is a chemical compound with the molecular formula C5H5ClO2 . It is mainly used in organic synthesis.
Synthesis Analysis
A high yielding and operationally simple protocol affords multi-decagram quantities of the synthetically useful methyl but-2-ynoate from commercially available starting materials and reagents .Molecular Structure Analysis
The molecular structure of Methyl 4-chlorobut-2-ynoate is represented by the formula C5H5ClO2 . The molecular weight of this compound is 132.55 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-chlorobut-2-ynoate include its molecular structure (C5H5ClO2) and molecular weight (132.55 g/mol) . Additional properties such as boiling point and storage conditions are also provided .科学研究应用
Organic Synthesis
Methyl 4-chlorobut-2-ynoate: is a valuable reagent in organic synthesis, particularly in the construction of complex molecular frameworks. It serves as a versatile building block for the synthesis of various organic compounds due to its reactive acetylenic and ester functional groups . Its utility in facilitating multi-step synthetic routes is exemplified by its role in the preparation of alkyne-containing molecules, which are pivotal intermediates in the synthesis of natural products and pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, Methyl 4-chlorobut-2-ynoate is explored for its potential as a precursor in drug development. Its chemical structure allows for modifications that can lead to the discovery of new therapeutic agents . For instance, it can be used to synthesize small molecules that target specific proteins or enzymes implicated in diseases, thereby contributing to the creation of novel medications.
Material Science
The compound’s application extends to material science, where it can be involved in the synthesis of new materials with unique properties . Its incorporation into polymers or other macromolecular structures could result in materials with enhanced strength, flexibility, or other desirable characteristics.
Agricultural Chemistry
Methyl 4-chlorobut-2-ynoate: may also find applications in agricultural chemistry. As a synthetic intermediate, it could be used to develop new agrochemicals such as pesticides or herbicides . Its reactivity could lead to compounds that are more effective or environmentally friendly compared to current options.
Analytical Chemistry
In analytical chemistry, Methyl 4-chlorobut-2-ynoate could be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in calibrations or as a reference compound in methods like chromatography or spectroscopy .
Environmental Applications
Environmental applications of Methyl 4-chlorobut-2-ynoate include its use in studies of pollution management and ecosystem effects. It could be used to synthesize tracers or probes that help in the detection and analysis of environmental contaminants.
安全和危害
属性
IUPAC Name |
methyl 4-chlorobut-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c1-8-5(7)3-2-4-6/h4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWTVWVBVHSZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194482 | |
| Record name | Methyl chlorotetrolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chlorobut-2-ynoate | |
CAS RN |
41658-12-2 | |
| Record name | Methyl chlorotetrolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl chlorotetrolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chlorobut-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methyl 4-chlorobut-2-ynoate interact with nucleotides, and what are the downstream effects on enzyme activity?
A1: Methyl 4-chlorobut-2-ynoate reacts with adenine nucleotides (AMP, ADP, and ATP) to form analogues containing an additional chloromethyl-pyrimidone ring fused to the purine base []. This modification significantly impacts the interaction of these nucleotides with various enzymes. For instance, the ADP analogue exhibits an increased Km value and decreased V with pyruvate kinase, suggesting reduced substrate affinity and catalytic efficiency. Conversely, the modified ATP shows a decreased Km and increased V with hexokinase, indicating enhanced binding and activity. Interestingly, while the ATP analogue acts as a substrate for myosin, it leads to irreversible modification of the enzyme []. These findings highlight the significant impact of even subtle chemical modifications on enzyme-nucleotide interactions and downstream biological processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



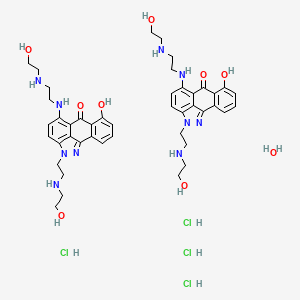

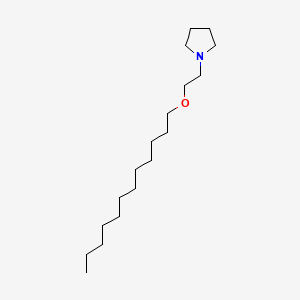



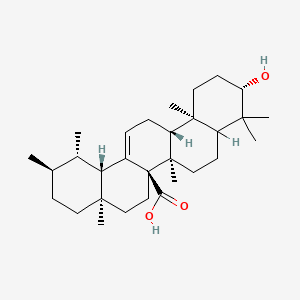
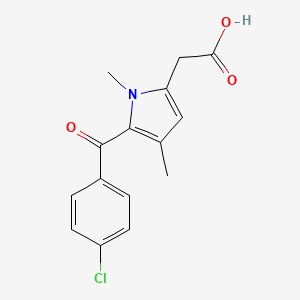
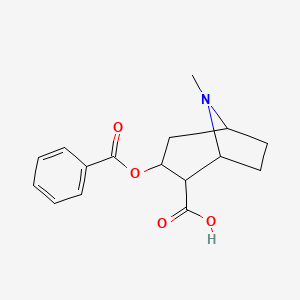
![9-acetyl-7-[4-amino-5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1201017.png)

